

Recommended solvent and concentration for 1,4-PBIT dihydrobromide.

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Compound of Interest

Compound Name: 1,4-PBIT dihydrobromide

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Application Notes and Protocols for 1,4-PBIT Dihydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-PBIT dihydrobromide is a potent and selective inhibitor of nitric oxide synthases (NOS), the enzymes responsible for the production of nitric oxide (NO). NO is a critical signaling molecule involved in a wide range of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response. **1,4-PBIT dihydrobromide** exhibits significant selectivity for neuronal NOS (nNOS) and inducible NOS (iNOS) over endothelial NOS (eNOS), making it a valuable tool for investigating the specific roles of these isoforms in various biological systems.

These application notes provide comprehensive information on the recommended solvents, concentrations, and detailed protocols for the use of **1,4-PBIT dihydrobromide** in both in vitro and in vivo research settings.

Physicochemical and Inhibitory Properties

1,4-PBIT dihydrobromide is a crystalline solid with the molecular formula $C_{12}H_{18}N_4S_2 \cdot 2HBr$ and a molecular weight of 444.2 g/mol ^[1] Its inhibitory activity against the three human NOS isoforms is summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₈ N ₄ S ₂ · 2HBr	[1]
Molecular Weight	444.2 g/mol	[1]
Purity	≥98%	[1]
Ki for human iNOS	7.4 nM	[1][2]
Ki for human nNOS	16 nM	[2]
Ki for human eNOS	360 nM	[2]
IC ₅₀ for human iNOS (DLD-1 cells)	30 μM	[2]

Solubility and Stock Solution Preparation

The solubility of **1,4-PBIT dihydrobromide** in various common laboratory solvents is crucial for the preparation of stock solutions. It is recommended to prepare concentrated stock solutions in organic solvents and then dilute them in aqueous buffers for final experimental concentrations.

Solvent	Solubility	Reference
DMF	20 mg/mL	[1]
DMSO	25 mg/mL	[1]
PBS (pH 7.2)	5 mg/mL	[1]

Protocol for Stock Solution Preparation (10 mM in DMSO):

- Weigh out a precise amount of **1,4-PBIT dihydrobromide**.
- To prepare a 10 mM stock solution, dissolve 4.44 mg of **1,4-PBIT dihydrobromide** in 1 mL of DMSO.
- Vortex briefly to ensure complete dissolution.

- Store the stock solution at -20°C for long-term stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Note: The inhibition of **1,4-PBIT dihydrobromide** in whole cells is reported to be diminished, which is presumed to be due to poor membrane permeability.^{[1][2]} Researchers should consider this limitation when designing cell-based assays.

Experimental Protocols

In Vitro Inhibition of iNOS in DLD-1 Human Colon Adenocarcinoma Cells

This protocol describes the induction of iNOS expression in DLD-1 cells and the subsequent measurement of NO production to assess the inhibitory activity of **1,4-PBIT dihydrobromide**.

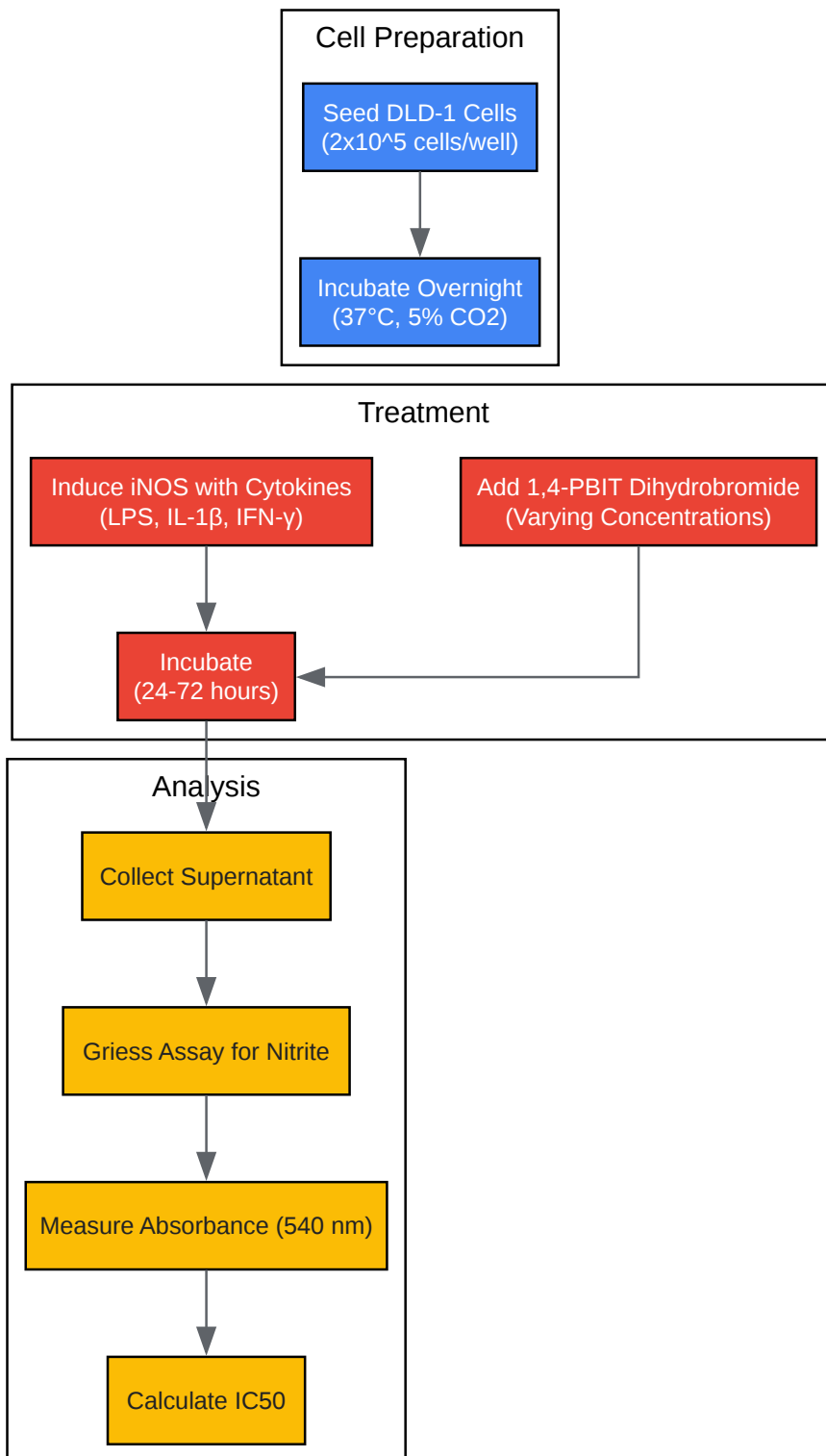
Materials:

- DLD-1 cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Cytokine cocktail for iNOS induction:
 - Lipopolysaccharide (LPS)
 - Interleukin-1 β (IL-1 β)
 - Interferon- γ (IFN- γ)
- **1,4-PBIT dihydrobromide** stock solution (10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Griess Reagent System for NO measurement

Protocol:

- Cell Seeding: Seed DLD-1 cells in a 24-well plate at a density of 2×10^5 cells per well in complete culture medium and incubate overnight at 37°C in a 5% CO₂ incubator.[3]
- iNOS Induction: The following day, replace the medium with fresh medium containing a pro-inflammatory cytokine cocktail to induce iNOS expression. A typical cocktail consists of LPS (500 ng/mL), IL-1 β (20 ng/mL), and IFN- γ (20 ng/mL).[4]
- Inhibitor Treatment: Concurrently with cytokine stimulation, treat the cells with varying concentrations of **1,4-PBIT dihydrobromide**. Prepare serial dilutions from the 10 mM stock solution in culture medium to achieve the desired final concentrations (e.g., 1 μ M, 10 μ M, 30 μ M, 100 μ M). Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor treatment.
- Incubation: Incubate the plates for 24 to 72 hours at 37°C in a 5% CO₂ incubator.[3]
- Measurement of Nitric Oxide Production:
 - After the incubation period, collect the cell culture supernatant.
 - Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent System, following the manufacturer's instructions.[5][6]
 - Briefly, this involves mixing the supernatant with sulfanilamide solution followed by N-(1-naphthyl)ethylenediamine dihydrochloride solution, which forms a colored azo compound.
 - Measure the absorbance at 540 nm using a microplate reader.
 - Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
- Data Analysis: Calculate the percentage of inhibition of NO production for each concentration of **1,4-PBIT dihydrobromide** relative to the cytokine-stimulated, vehicle-treated control. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of iNOS activity.

In Vitro iNOS Inhibition Workflow

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In Vitro iNOS Inhibition Workflow

In Vivo Inhibition of LPS-Induced Effects in Rats

This protocol is based on a study by Wang et al. (1999) and describes the in vivo administration of **1,4-PBIT dihydrobromide** to counteract the effects of lipopolysaccharide (LPS) in anesthetized rats.

Materials:

- Male Sprague-Dawley rats
- Lipopolysaccharide (LPS) from E. coli
- **1,4-PBIT dihydrobromide**
- Sterile saline or other appropriate vehicle
- Anesthetic (e.g., sodium pentobarbital)
- Equipment for monitoring blood pressure and collecting exhaled air

Protocol:

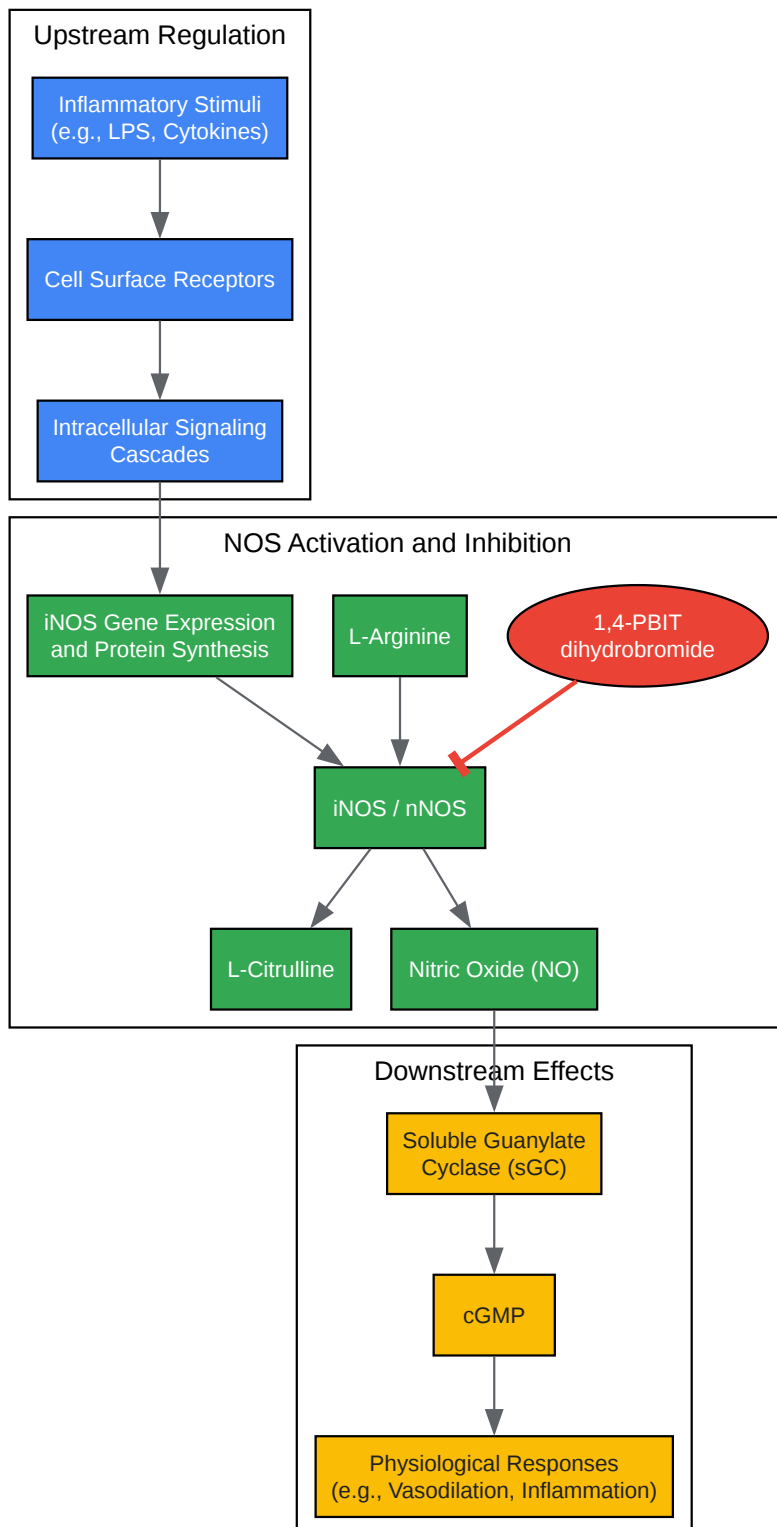
- Animal Preparation: Anesthetize male Sprague-Dawley rats.
- Induction of Systemic Hypotension: Administer LPS intravenously to induce a systemic inflammatory response and hypotension.
- Inhibitor Administration: One hour after LPS administration, administer **1,4-PBIT dihydrobromide** at a dose of 10 mg/kg.[2] The route of administration in the original study was not specified, however, intraperitoneal (i.p.) injection is a common route for similar compounds. The vehicle for dissolving **1,4-PBIT dihydrobromide** for in vivo use should be sterile and biocompatible, such as sterile saline or PBS. Given its solubility, careful preparation may be required.
- Monitoring:
 - Continuously monitor systemic blood pressure to assess the reversal of LPS-induced hypotension.

- Collect and analyze exhaled air to measure nitric oxide concentrations.
- Tissue and Sample Collection: At the end of the experiment, tissues can be harvested to analyze iNOS mRNA expression and other inflammatory markers.

Signaling Pathway

1,4-PBIT dihydrobromide exerts its effects by directly inhibiting the enzymatic activity of nNOS and iNOS. These enzymes catalyze the conversion of L-arginine to L-citrulline, producing nitric oxide in the process. The downstream effects of NO are numerous and depend on the cellular context. A simplified representation of the signaling pathway inhibited by **1,4-PBIT dihydrobromide** is shown below.

Nitric Oxide Synthase Signaling Pathway Inhibition

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